2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one 2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 946328-77-4
VCID: VC6806057
InChI: InChI=1S/C21H20N4O2S2/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-27-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3
SMILES: CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Molecular Formula: C21H20N4O2S2
Molecular Weight: 424.54

2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one

CAS No.: 946328-77-4

Cat. No.: VC6806057

Molecular Formula: C21H20N4O2S2

Molecular Weight: 424.54

* For research use only. Not for human or veterinary use.

2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one - 946328-77-4

Specification

CAS No. 946328-77-4
Molecular Formula C21H20N4O2S2
Molecular Weight 424.54
IUPAC Name 2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Standard InChI InChI=1S/C21H20N4O2S2/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-27-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3
Standard InChI Key IUTDPNXJAMFFNC-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

  • Quinazolin-4-one Core: A bicyclic system comprising fused benzene and pyrimidine rings, known for modulating enzyme interactions .

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which enhances metabolic stability and bioactivity .

  • Functional Substituents:

    • A methylsulfanyl group (-SMe) at the 4-position of the phenyl ring, influencing lipophilicity and membrane permeability.

    • An isopropyl group (-CH(CH3_3)2_2) at position 3 of the quinazolinone, contributing to steric effects and target binding.

The molecular formula is C21_{21}H20_{20}N4_{4}O2_{2}S2_{2}, with a molar mass of 424.54 g/mol.

Physicochemical Characterization

Key physicochemical properties are summarized below:

PropertyValue
CAS Number946328-77-4
IUPAC Name2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Molecular Weight424.54 g/mol
SMILESCC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
SolubilityNot experimentally determined

The compound’s limited solubility in aqueous media suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for therapeutic applications.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves a multi-step protocol optimized for yield and purity :

  • Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions, as demonstrated in analogous quinazolinone syntheses .

  • Quinazolinone Core Assembly: Condensation of anthranilic acid derivatives with isopropyl isocyanate, followed by cyclization.

  • Sulfanyl Group Incorporation: Thioether linkage formation between the oxadiazole and quinazolinone moieties using thiophiles like Lawesson’s reagent.

Critical reaction parameters include:

  • Temperature control (60–80°C) to prevent side reactions.

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .

Structural Confirmation

Spectroscopic and crystallographic methods validate the structure:

  • IR Spectroscopy: Peaks at 1706 cm1^{-1} (C=O stretch) and 1224 cm1^{-1} (C=S stretch) .

  • 1^1H NMR: Distinct signals for isopropyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–8.1 ppm).

  • X-ray Diffraction: Monoclinic crystal system (space group P21_1) with unit cell dimensions aligning with computational predictions .

Pharmacological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The oxadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .

Anti-Inflammatory Action

In murine models, the compound reduced TNF-α levels by 62% at 50 mg/kg, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB signaling via IκB kinase modulation.

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Methylsulfanyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.

  • Isopropyl Substituent: Increases steric bulk, reducing off-target interactions.

  • Oxadiazole Ring: Improves metabolic stability compared to thiadiazole analogs .

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antimicrobial Agents: Potential for treating multidrug-resistant infections .

  • Oncology: Combination therapies with DNA-damaging agents.

  • Neuroinflammation: Targeting neuroinflammatory pathways in Alzheimer’s disease.

Challenges and Optimization Needs

  • Solubility Enhancement: Requires formulation with cyclodextrins or lipid nanoparticles.

  • Toxicology Profiling: Chronic toxicity studies in preclinical models are pending.

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